L-2-Aminobutanol-d5
Overview
Description
L-2-Aminobutanol-d5: is a deuterated analog of L-2-Aminobutanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Resolution Method: One common method involves the resolution of racemic 2-aminobutanol using L (+)-tartaric acid to form diastereomeric salts, which are then separated.
Hydrogenation Method: Another method involves dissolving (S)-2-aminobutanol in deionized water, adjusting the pH to 1-5, and adding a supported metal catalyst.
Industrial Production Methods: The industrial production of L-2-Aminobutanol-d5 typically involves the use of bipolar membrane electrodialysis, which allows for the separation and clean production of the compound without the need for additional reagents .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also participate in reductive amination, where a carbonyl group is converted into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by another nucleophile.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amines or other functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-2-Aminobutanol-d5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms due to the isotope effect, which can slow down or alter reaction rates .
Comparison with Similar Compounds
L-2-Aminobutanol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.
(S)-2-Amino-1-butanol: Another chiral amino alcohol used in organic synthesis and pharmaceutical applications.
Uniqueness: L-2-Aminobutanol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. This labeling allows for more precise tracking and analysis of metabolic and chemical processes.
Properties
IUPAC Name |
(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPETKZIGVZRE-JWUQSEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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